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Compound of Interest

Compound Name: Poloxipan

Cat. No.: B1678976

An In-Depth Profile of Onvansertib for Researchers

Note to the reader: This guide provides a comprehensive overview of the polo-like kinase 1
(PLK1) inhibitor, Onvansertib. The initial request for a head-to-head comparison with a drug
named "Poloxipan” could not be fulfilled as no scientific or clinical information could be found
for a compound under that name in the public domain. Therefore, this document focuses
exclusively on Onvansertib, presenting its mechanism of action, experimental data, and clinical
trial protocols to serve as a valuable resource for the research community.

Onvansertib (also known as NMS-P937 or PCM-075) is an orally bioavailable and highly
selective small-molecule inhibitor of polo-like kinase 1 (PLK1)[1][2]. PLK1 is a serine/threonine
kinase that plays a crucial role in regulating the cell cycle, particularly during mitosis[1][3]. Its
overexpression is common in a wide range of cancers and is often associated with increased
tumor aggressiveness and a poor prognosis[1][2]. Onvansertib is being clinically developed by
Cardiff Oncology for various cancer indications, including metastatic colorectal cancer (nCRC),
pancreatic cancer, and small cell lung cancer[4][5][6].

Mechanism of Action and Signaling Pathway

Onvansertib functions as an ATP-competitive inhibitor of PLK1[1][2]. By selectively binding to
and inhibiting PLK1, Onvansertib disrupts multiple processes critical for cell division. This leads
to a G2/M phase cell-cycle arrest and ultimately induces apoptosis (programmed cell death) in
cancer cells that overexpress PLK1[1][2][7].
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Beyond its role in mitosis, PLK1 is also involved in the DNA damage response[8]. By inhibiting
PLK1, Onvansertib can impair the cancer cell's ability to repair DNA damage induced by
chemotherapies and radiation, suggesting a synergistic potential with these standard-of-care
treatments[3][9].

Recent preclinical studies have uncovered additional mechanisms. Onvansertib has been
shown to inhibit the hypoxia pathway by reducing the expression of hypoxia-inducible factor 1-
alpha (HIF1a) and its downstream targets[10][11]. This action can decrease tumor
vascularization, suggesting a dual mechanism of inhibiting tumor growth and collaborating with
anti-angiogenic agents like bevacizumab[10][12]. In lung adenocarcinoma, Onvansertib has
been found to suppress tumor proliferation and migration through the 3-catenin/c-Myc signaling
pathway[13].
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Onvansertib's multifaceted mechanism of action.
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Preclinical Data Summary

In preclinical studies, Onvansertib has demonstrated significant antitumor activity both as a
single agent and in combination with other therapies across various cancer models.
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Clinical Performance

Onvansertib has been evaluated in several clinical trials, with the most mature data coming
from studies in KRAS-mutated metastatic colorectal cancer (MCRC).

Phase 1b/2 Trial in Second-Line KRAS-Mutant mCRC
(NCT03829410)

This trial evaluated Onvansertib in combination with FOLFIRI and bevacizumab for patients
who had progressed on first-line oxaliplatin-based therapy[6][16]. The recommended Phase 2
dose (RP2D) of Onvansertib was established at 15 mg/m?[14][15].
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. Bevacizumab- Bevacizumab-
Efficacy All Evaluable . . o
. . Naive Patients Exposed Citation
Endpoint Patients (n=48) .
(n=13) Patients (n=40)
Objective
Response Rate 35% 76.9% 10.0% [17]
(ORR)
Median
Progression-Free 9.3 months 14.9 months 6.6 months [17]
Survival (mPFS)
Median Duration
of Response 11.7 months Not Reached Not Reported [17]

(mDoR)

A key finding from a post-hoc analysis was the significantly greater clinical benefit in patients
who had not previously been treated with bevacizumab ("bev-naive")[12][17]. This observation,
supported by preclinical data on Onvansertib's effect on the hypoxia pathway, prompted the
strategic shift to investigate the drug in the first-line setting where all patients are bevacizumab-
naive[17].

Phase 2 Randomized Trial in First-Line KRAS-Mutant
MCRC (CRDF-004 /| NCT05593328)

This ongoing trial is evaluating Onvansertib plus standard-of-care (SOC: FOLFIRI/FOLFOX +
bevacizumab) versus SOC alone[10][18]. Preliminary data has shown promising results.

Objective Response Rate

Treatment Arm Citation
(ORR)

SOC Alone 33% (3/9 patients) [3]

Onvansertib (20mg) + SOC 50% (5/10 patients) [3]

Onvansertib (30mg) + SOC 64% (7/11 patients) [3]

All Onvansertib + SOC

) 57% (12/21 patients) [3]
Patients
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These early results suggest a dose-dependent improvement in ORR when Onvansertib is
added to first-line SOC chemotherapy[3].

Experimental Protocols

Protocol: Phase 2 Study in First-Line mCRC (CRDF-004 /
NCT05593328)

This section details the methodology for the randomized Phase 2 clinical trial of Onvansertib.

e Study Title: A Study of Onvansertib in Combination With FOLFIRI and Bevacizumab Versus
FOLFIRI and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer in
Participants With a KRAS or NRAS Mutation[19].

o Primary Objective: To assess the efficacy (as measured by Objective Response Rate) of two
different doses of Onvansertib when combined with standard-of-care chemotherapy[10][19].

» Patient Population: Patients with histologically confirmed metastatic and unresectable
colorectal cancer harboring a KRAS or NRAS mutation who have not received prior systemic
therapy for metastatic disease[18][19].

o Study Design: A randomized, open-label study with patients randomized 1:1:1 into three
arms[10].

o Arm 1 (Control): Standard of Care (FOLFIRI or FOLFOX) + Bevacizumab.
o Arm 2 (Experimental): Onvansertib (20 mg) + SOC.
o Arm 3 (Experimental): Onvansertib (30 mg) + SOC.
e Dosing Regimen:
o Onvansertib: Administered orally once daily on Days 1-5 and 15-19 of a 28-day cycle[19].

o FOLFIRI/FOLFOX + Bevacizumab: Administered intravenously on Days 1 and 15 of each
28-day cycle[19].

e Endpoints:
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o Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 criteria[10][18].

o Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), and
safety[10][18].

e Assessments: Tumor assessments (CT or MRI scans) are performed within 28 days prior to
the first dose and then periodically to evaluate response to treatment[19].
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Workflow of the CRDF-004 Phase 2 randomized trial.
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Safety and Tolerability

In clinical trials, Onvansertib in combination with chemotherapy has been generally well-
tolerated. In the Phase 1b study, the most common Grade 3 and 4 treatment-related adverse
events was neutropenia, which is a known side effect of the FOLFIRI regimen[14][15]. The
combination did not appear to introduce significant new safety concerns beyond what is
expected from the chemotherapy backbone[20].

Conclusion

Onvansertib is a promising, selective PLK1 inhibitor with a multi-faceted mechanism of action
that includes mitotic disruption, impairment of DNA damage repair, and modulation of the
hypoxia pathway. Preclinical data have consistently shown its potential to synergize with
standard-of-care chemotherapies and other targeted agents. Clinical data, particularly in
KRAS-mutated metastatic colorectal cancer, are highly encouraging, with results from the
Phase 2 CRDF-004 trial suggesting a significant improvement in response rates when added to
first-line therapy. The ongoing and future clinical studies will be critical in defining the role of
Onvansertib in the treatment landscape for various malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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